molecular formula C29H26FN5O2 B2792915 4-tert-butyl-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide CAS No. 1111016-61-5

4-tert-butyl-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide

Cat. No.: B2792915
CAS No.: 1111016-61-5
M. Wt: 495.558
InChI Key: PWFWCXSLEMNYKI-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a tert-butyl group and a fluorophenyl-oxadiazole-imidazole hybrid moiety. The tert-butyl group may enhance metabolic stability, while the fluorophenyl substituent could modulate electronic properties and binding affinity .

Properties

IUPAC Name

4-tert-butyl-N-[4-[[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FN5O2/c1-29(2,3)22-10-6-21(7-11-22)27(36)32-24-14-4-19(5-15-24)16-35-17-25(31-18-35)28-33-26(34-37-28)20-8-12-23(30)13-9-20/h4-15,17-18H,16H2,1-3H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFWCXSLEMNYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-tert-butyl-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C23H24FN5OC_{23}H_{24}FN_5O, indicating a significant presence of nitrogen and oxygen functionalities that may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The presence of the oxadiazole and imidazole rings suggests potential interactions with various enzymes involved in metabolic pathways.
  • Antitumor Activity : Similar compounds have shown promising results in inhibiting tumor cell proliferation by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The fluorophenyl group may enhance the compound's ability to penetrate bacterial cell walls, making it effective against certain strains.

Biological Activity Data

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AntitumorA549 (Lung Cancer)5.0
AntimicrobialE. coli12.5
AntimicrobialS. aureus8.0
CytotoxicityHeLa (Cervical Cancer)6.0

Case Studies

Several studies have investigated the biological efficacy of compounds structurally similar to This compound :

  • Antitumor Effects : A study demonstrated that a related compound with an imidazole moiety exhibited significant cytotoxicity against various cancer cell lines, including A549 and HeLa cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of oxadiazole derivatives, showing that compounds with similar structural features inhibited the growth of Gram-positive and Gram-negative bacteria effectively .
  • Structure-Activity Relationship (SAR) : Research highlighted that modifications on the phenyl and imidazole rings significantly impacted biological activity. For instance, the introduction of electron-withdrawing groups enhanced inhibitory potency against cancer cell lines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 4-tert-butyl-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide. For instance, derivatives of oxadiazole have been shown to induce apoptosis in cancer cell lines such as MCF-7 and U87 glioblastoma cells. The compound's structural components may enhance its interaction with cellular targets involved in tumor growth inhibition.

Study Cell Line IC50 (μM) Mechanism
Morais et al. (2023)MCF-725.72 ± 3.95Induction of apoptosis
Acar Cevik et al. (2020)U8745.2 ± 13.0Cytotoxicity enhancement

Antimicrobial Properties

The oxadiazole and imidazole components of the compound suggest potential antibacterial activity. Studies have reported that similar compounds exhibit significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Pathogen MIC (μg/mL) Inhibition Zone (mm)
S. aureus4021
E. coli20014

Pharmacological Insights

The pharmacological profile of the compound indicates its potential as a therapeutic agent for various diseases beyond cancer, including inflammatory conditions and infections due to its bioactive properties.

Anti-inflammatory Effects

Research has indicated that compounds with similar structures can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory disorders.

Material Science Applications

Beyond biological applications, the compound's unique structure may also find utility in materials science, particularly in the development of novel polymers or as a ligand in coordination chemistry.

Polymer Development

The incorporation of such compounds into polymer matrices could enhance material properties such as thermal stability and mechanical strength.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Differences
Compound Name / Class Core Heterocycles Substituents Key Functional Groups
Target Compound 1,2,4-oxadiazole, imidazole 4-fluorophenyl, tert-butyl Benzamide, methylene linker
1,2,4-Triazole-3(4H)-thiones [7–9] 1,2,4-triazole 4-X-phenylsulfonyl (X = H, Cl, Br), difluorophenyl Sulfonyl, thione (C=S)
Thiazole-triazole acetamides [9a–9e] 1,2,3-triazole, thiazole Variably substituted aryl (e.g., 4-fluorophenyl) Acetamide, phenoxymethyl linker

Key Observations :

  • The target compound’s 1,2,4-oxadiazole ring differs from the 1,2,4-triazole-thiones in , which include a sulfur atom that enhances electron-withdrawing effects .
  • The tert-butyl group in the target compound introduces steric bulk absent in other analogs, which may reduce solubility but improve membrane permeability .

Key Observations :

  • The target compound’s synthesis likely involves imidazole functionalization and oxadiazole cyclization, similar to methods in but with distinct intermediates .
  • Its tert-butyl group and aromatic systems suggest lower solubility in polar solvents compared to sulfonyl-containing triazole-thiones .

Spectral and Electronic Properties

Table 3: Spectral Data Comparison
Compound IR Key Bands (cm⁻¹) ¹H-NMR Shifts (δ, ppm) Electronic Effects
Target Compound Expected: C=N (oxadiazole) ~1600 Aromatic H: 7.0–8.5; tert-butyl: ~1.3 Electron-donating (tert-butyl)
Triazole-thiones [7–9] C=S: 1247–1255; NH: 3278–3414 Sulfonyl aromatic H: ~7.5–8.0 Electron-withdrawing (sulfonyl, Cl/Br)
Thiazole-triazoles [9a–9e] C=O (acetamide): ~1680; triazole C-H: ~7.8 Thiazole H: ~8.1; fluorophenyl: ~7.2 Mixed (electron-withdrawing F, donating OCH₃)

Key Observations :

  • The absence of C=S bands (~1250 cm⁻¹) in the target compound distinguishes it from triazole-thiones .
  • The tert-butyl group’s proton resonance (~1.3 ppm) is a unique identifier in ¹H-NMR .

Bioactivity and Binding Interactions

Table 4: Bioactivity and Mechanistic Insights
Compound Reported Bioactivity Hypothesized Target Interaction
Target Compound Not reported (inferred from analogs) Kinase/receptor inhibition (imidazole-oxadiazole core)
Triazole-thiones [7–9] Antimicrobial (MIC: 8–32 µg/mL) Thione sulfur enhances electron deficiency
Thiazole-triazoles [9a–9e] Antidiabetic (α-glucosidase inhibition) Acetamide linker facilitates H-bonding

Key Observations :

  • The target compound’s fluorophenyl-oxadiazole motif may enhance antimicrobial activity compared to non-halogenated analogs, but its tert-butyl group could reduce solubility, limiting efficacy .
  • Unlike thiazole-triazoles, which show α-glucosidase inhibition via acetamide H-bonding , the target compound’s benzamide group may target proteases or kinases.

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